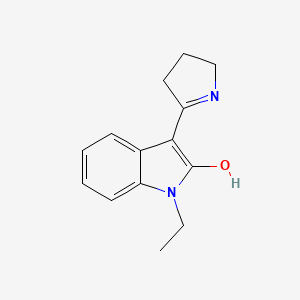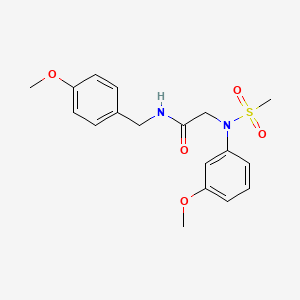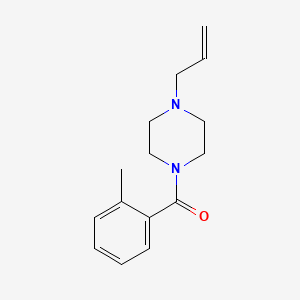
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as EPI, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Scientific Research Applications
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects, making it a potential treatment for cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been studied for its neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to work through multiple pathways. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of STAT3, a transcription factor involved in the development of cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and physiological effects:
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to decrease the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to increase the expression of antioxidant enzymes in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low molecular weight, which allows for easy penetration of cell membranes. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in vivo.
Synthesis Methods
The synthesis of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylindole with pyrrolidine in the presence of a catalyst. This reaction produces 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid with a melting point of 152-154°C. The purity of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can be improved through recrystallization.
properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-ethylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-12-8-4-3-6-10(12)13(14(16)17)11-7-5-9-15-11/h3-4,6,8,17H,2,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVIMMVXFJGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)C3=NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310680.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)

![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)
